[(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea is a complex organic compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea typically involves a multi-step process. One common method includes the reaction of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one with appropriate reagents to form the desired urea derivative. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
[(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
[(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea involves its interaction with specific molecular targets and pathways. This compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile: Shares a similar core structure but with different functional groups.
2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidenehydrazono)-1,3-thiazolidin-4-one: Another derivative with distinct biological activities.
Uniqueness
[(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1005072-57-0 |
---|---|
Molecular Formula |
C21H24N4O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea |
InChI |
InChI=1S/C21H24N4O/c22-21(26)25-24-20-16-12-7-13-17(20)19(15-10-5-2-6-11-15)23-18(16)14-8-3-1-4-9-14/h1-6,8-11,16-19,23H,7,12-13H2,(H3,22,25,26) |
InChI Key |
BNJXNKFPPJGIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(NC(C(C1)C2=NNC(=O)N)C3=CC=CC=C3)C4=CC=CC=C4 |
solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.